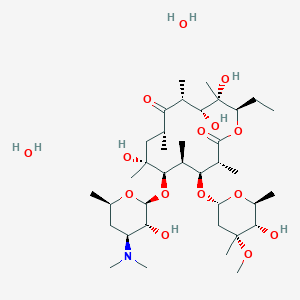
2-Amino-4,6-dihidroxi-5-nitropirimidina
Descripción general
Descripción
Technetium Tc-99m sestamibi is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging to evaluate coronary artery disease and for imaging parathyroid adenomas in primary hyperparathyroidism .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, technetium Tc-99m sestamibi is used as a tracer to study the behavior of technetium complexes and their interactions with various ligands. It helps in understanding the coordination chemistry of technetium and the stability of its complexes .
Biology
In biological research, technetium Tc-99m sestamibi is used to study cellular uptake mechanisms, particularly in cells with high mitochondrial activity. It is also used to investigate the distribution of radiopharmaceuticals in biological systems .
Medicine
Technetium Tc-99m sestamibi is extensively used in medical imaging. It is a key agent in myocardial perfusion imaging to assess coronary artery disease. It is also used in the detection of parathyroid adenomas in patients with primary hyperparathyroidism and in the evaluation of breast cancer .
Industry
In the pharmaceutical industry, technetium Tc-99m sestamibi is used in the development and testing of new radiopharmaceuticals. It serves as a model compound for studying the pharmacokinetics and biodistribution of radiolabeled agents .
Mecanismo De Acción
Technetium Tc-99m sestamibi exerts its effects by accumulating in tissues with high mitochondrial activity and negative plasma membrane potentials. Upon intravenous injection, the compound is taken up by myocardial cells in proportion to the blood flow. This allows for the imaging of myocardial perfusion using gamma cameras. The compound is also taken up by parathyroid adenomas and certain types of cancer cells, enabling their detection through imaging .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Technetium Tc-99m sestamibi is synthesized by reacting technetium-99m pertechnetate with a ligand kit containing methoxyisobutylisonitrile under reducing conditions. The reaction typically occurs in a buffered saline solution at a pH of around 7. The reducing agent commonly used is stannous chloride, which facilitates the reduction of technetium-99m from its +7 oxidation state to a lower oxidation state that can form a stable complex with the ligands .
Industrial Production Methods
Industrial production of technetium Tc-99m sestamibi involves the preparation of a lyophilized kit containing methoxyisobutylisonitrile, stannous chloride, and other stabilizing agents. This kit is then reconstituted with technetium-99m pertechnetate eluted from a molybdenum-99/technetium-99m generator. The reconstitution process is performed under sterile conditions to ensure the safety and efficacy of the radiopharmaceutical .
Análisis De Reacciones Químicas
Types of Reactions
Technetium Tc-99m sestamibi primarily undergoes complexation reactions. The formation of the technetium-99m sestamibi complex involves the coordination of technetium-99m with six methoxyisobutylisonitrile ligands. This complexation is facilitated by the reduction of technetium-99m using stannous chloride .
Common Reagents and Conditions
Technetium-99m pertechnetate: The source of technetium-99m.
Methoxyisobutylisonitrile: The ligand that forms the complex with technetium-99m.
Stannous chloride: The reducing agent.
Buffered saline solution: The reaction medium, typically at pH 7.
Major Products
The major product of the reaction is the technetium Tc-99m sestamibi complex, which is a lipophilic cationic compound. This complex is stable and suitable for intravenous injection for imaging purposes .
Comparación Con Compuestos Similares
Similar Compounds
Thallium-201 chloride: Another radiopharmaceutical used for myocardial perfusion imaging.
Technetium Tc-99m tetrofosmin: A similar compound used for myocardial imaging.
Technetium Tc-99m sulfur colloid: Used for imaging the reticuloendothelial system.
Uniqueness
Technetium Tc-99m sestamibi is unique due to its high uptake in myocardial tissue and its ability to provide high-quality images of myocardial perfusion. Compared to thallium-201 chloride, technetium Tc-99m sestamibi has a shorter half-life and provides better image resolution. Technetium Tc-99m tetrofosmin is similar but has different pharmacokinetics and biodistribution properties .
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBYRLPUWQNZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336851 | |
| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80466-56-4 | |
| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)






![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

